molecular formula C14H6Cl4O3 B1297667 3,4-Dichlorobenzoic anhydride CAS No. 86866-14-0

3,4-Dichlorobenzoic anhydride

Cat. No. B1297667
CAS RN: 86866-14-0
M. Wt: 364 g/mol
InChI Key: JKRVKAAJSJWYFT-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzoic anhydride is a chemical compound with the molecular formula C14H6Cl4O3 . It is derived from 3,4-dichlorobenzoic acid, which is used in the synthesis of various chemical compounds .


Synthesis Analysis

3,4-Dichlorobenzoic anhydride can be synthesized from 3,4-dichlorobenzoic acid. The acid is refluxed with thionyl chloride to produce 3,4-dichlorobenzoic anhydride . A study describes the chemical reactivity of a similar compound, 4,5-dichlorophthalic anhydride, towards several nucleophiles, including thiosemicarbazide and different amines, to produce carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of 3,4-Dichlorobenzoic anhydride consists of a benzoic acid chloride bearing two chloro substituents in position to the acyl group . The molecule is essentially planar with the largest deviation from the least-squares plane as defined by all non-hydrogen atoms found at only 0.021 (3) Å for the intracyclic carbon atom in between the acyl and chloro substituents .


Chemical Reactions Analysis

Anhydrides, including 3,4-Dichlorobenzoic anhydride, generally react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . The high reactivity of anhydrides allows for the easy synthesis of a broad range of acid derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dichlorobenzoic anhydride is 364.01 . Further physical and chemical properties such as boiling point, density, and solubility can be determined through experimental methods .

Scientific Research Applications

Esterification and Synthesis

  • Large-Ring Lactonization : A method using carboxylic 2,4,6-trichlorobenzoic anhydrides, including 3,4-dichlorobenzoic anhydride, in the presence of 4-dimethylaminopyridine has been developed for rapid and mild esterification. This technique is particularly useful in the synthesis of large-ring lactones (Inanaga et al., 1979).

Chemical Reactivity Studies

  • Reactivity with Nucleophiles : 3,4-Dichlorobenzoic anhydride exhibits significant reactivity towards various nucleophiles, leading to the production of carboxylic acid derivatives. This reactivity is crucial in multiple industries, including chemical, plastic, agrochemical, and pharmaceutical (Abuelizz et al., 2022).

Hydrogen-Bonded Structures

  • Hydrogen-Bonded Compounds : The compound plays a role in forming low-dimensional hydrogen-bonded structures, as observed in the structures of proton-transfer compounds of dichlorophthalic acid with various monocyclic heteroaromatic Lewis bases. These structures are significant for understanding molecular interactions and designing new materials (Smith et al., 2009).

Safety And Hazards

3,4-Dichlorobenzoic anhydride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(3,4-dichlorobenzoyl) 3,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl4O3/c15-9-3-1-7(5-11(9)17)13(19)21-14(20)8-2-4-10(16)12(18)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRVKAAJSJWYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)OC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344802
Record name 3,4-Dichlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzoic anhydride

CAS RN

86866-14-0
Record name 3,4-Dichlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLOROBENZOIC ANHYDRIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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